molecular formula C22H22N4O5 B11285108 3-(3,4-dimethoxyphenyl)-5-hydroxy-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

3-(3,4-dimethoxyphenyl)-5-hydroxy-N-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11285108
M. Wt: 422.4 g/mol
InChI Key: YMICWUORIVUFEM-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with methoxyphenyl groups and a carboxamide functional group.

Preparation Methods

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with methoxyphenyl groups:

    Introduction of the carboxamide group: This step often involves the reaction of the intermediate compound with an appropriate amine under conditions that favor amide bond formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(3,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its unique structure and functional groups.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents These compounds may share some chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H22N4O5/c1-29-15-7-5-14(6-8-15)24-22(28)17-11-20(27)25-21-16(12-23-26(17)21)13-4-9-18(30-2)19(10-13)31-3/h4-10,12,17H,11H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

YMICWUORIVUFEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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